molecular formula C11H11BrN2O2S B1398370 2-Pyridin-3-yl-thiazole-4-carboxylic acid ethyl ester hydrobromide CAS No. 116055-57-3

2-Pyridin-3-yl-thiazole-4-carboxylic acid ethyl ester hydrobromide

Cat. No. B1398370
M. Wt: 315.19 g/mol
InChI Key: LZZFPYIEESZAHK-UHFFFAOYSA-N
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Description

“2-Pyridin-3-yl-thiazole-4-carboxylic acid” is a compound with the CAS Number: 39067-29-3 . It has a molecular weight of 206.22 . It is a pale yellow solid at room temperature .


Molecular Structure Analysis

The IUPAC name for “2-Pyridin-3-yl-thiazole-4-carboxylic acid” is 2-(3-pyridinyl)-1,3-thiazole-4-carboxylic acid . The InChI code is 1S/C9H6N2O2S/c12-9(13)7-5-14-8(11-7)6-2-1-3-10-4-6/h1-5H,(H,12,13) .


Physical And Chemical Properties Analysis

“2-Pyridin-3-yl-thiazole-4-carboxylic acid” is a pale yellow solid at room temperature . It has a molecular weight of 206.22 . The storage temperature is room temperature .

Scientific Research Applications

Certainly! Let’s delve into the scientific research applications of 2-Pyridin-3-yl-thiazole-4-carboxylic acid ethyl ester hydrobromide . This compound, with the chemical formula C9H6N2O2S, has the CAS number 39067-29-3 and a molecular weight of 206.22 g/mol . Here are six unique applications:

  • Organic Synthesis and Pharmaceutical Intermediates

    • Results : Successful synthesis of target compounds, which may include potential drug candidates or other bioactive molecules .
  • Pt(II) Complexes for Optoelectronic Applications

    • Results : Enhanced luminescence, tunable emission wavelengths, and potential use in optoelectronic devices .
  • Biological Activity Screening

    • Results : Identification of compounds with potential therapeutic effects, such as antiviral, anticancer, or antibacterial properties .
  • Photophysical Studies and Luminescent Materials

    • Results : Insights into the luminescence behavior, potential applications in sensors, or light-emitting materials .
  • Metal-Organic Frameworks (MOFs)

    • Results : Creation of porous materials with potential applications in gas storage, catalysis, or drug delivery .
  • Photocatalysis and Green Chemistry

    • Results : Enhanced degradation of organic pollutants or synthesis of valuable compounds using sunlight as an energy source .

Safety And Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements include H302+H312+H332; H315;H319;H335 . The precautionary statements are also provided .

properties

IUPAC Name

ethyl 2-pyridin-3-yl-1,3-thiazole-4-carboxylate;hydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O2S.BrH/c1-2-15-11(14)9-7-16-10(13-9)8-4-3-5-12-6-8;/h3-7H,2H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZZFPYIEESZAHK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CSC(=N1)C2=CN=CC=C2.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11BrN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Pyridin-3-yl-thiazole-4-carboxylic acid ethyl ester hydrobromide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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